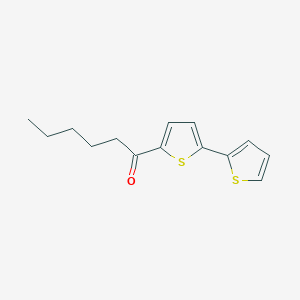

5'-Hexanoylbithiophene

Beschreibung

5'-Hexanoylbithiophene is a bithiophene derivative functionalized with a hexanoyl group at the 5'-position of the bithiophene backbone. Bithiophenes are aromatic heterocyclic compounds comprising two thiophene rings linked via a single bond, widely studied for their electronic properties in organic semiconductors, sensors, and photovoltaic applications . The hexanoyl substituent introduces both electron-withdrawing character (via the carbonyl group) and enhanced solubility due to the alkyl chain, making 5'-hexanoylbithiophene a candidate for solution-processable organic electronics.

Its synthesis involves electrophilic bromination of hexanoylbithiophene using N-bromosuccinimide (NBS), followed by a Suzuki cross-coupling reaction with aryl boronic esters (e.g., 2-naphthylboronic acid pinacol ester) to yield functionalized derivatives like NCOH (81% yield) . This modular synthesis allows for structural diversification, enabling tuning of electronic and physical properties.

Eigenschaften

Molekularformel |

C14H16OS2 |

|---|---|

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

1-(5-thiophen-2-ylthiophen-2-yl)hexan-1-one |

InChI |

InChI=1S/C14H16OS2/c1-2-3-4-6-11(15)12-8-9-14(17-12)13-7-5-10-16-13/h5,7-10H,2-4,6H2,1H3 |

InChI-Schlüssel |

PYTVDIHYITXCOD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)C1=CC=C(S1)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Thiophene-Based Analogues

- NCOH (Naphthyl-Substituted Bithiophene): Derived from 5'-hexanoylbithiophene via Suzuki coupling, NCOH replaces the hexanoyl group with a 2-naphthyl group. This substitution enhances π-conjugation and rigidity, likely improving charge transport in organic electronic devices .

- Unsubstituted Bithiophene: Lacking functional groups, it exhibits lower solubility but higher crystallinity. The hexanoyl group in 5'-hexanoylbithiophene balances solubility and electronic performance.

Hydroxyacetophenone Derivatives

Though distinct in core structure (phenyl vs. bithiophene), hydroxyacetophenones () demonstrate how substituent position and chain length influence physical properties, which may parallel trends in thiophene derivatives:

| Compound (CAS) | Substituents | Melting Point (°C) | Synthesis Yield | Key Applications |

|---|---|---|---|---|

| [50317-52-7] | 5-Cl, 2-OH, 3-(hydroxymethyl) | 97–98 | Not reported | Pharmaceuticals, dyes |

| [151340-06-6] | 2-Cl, 4-OH, 3-OCH₃ | Similar to above | Not reported | Fragrances, intermediates |

| [69240-98-8] | 2-Cl, 4-OH, 5-OCH₃ | 109–110 | Not reported | Organic synthesis |

| [112954-19-5] | 2-Cl, 6-OH, 4-OCH₃ | Not reported | 38% | Material science |

Key observations:

Substituent Position : Melting points vary significantly with substituent arrangement (e.g., 97–98°C vs. 109–110°C for chloro/methoxy isomers) .

Synthetic Efficiency : Friedel-Crafts reactions (e.g., for [112954-19-5]) yield lower outputs (38%) compared to Suzuki coupling (81% for NCOH) .

For 5'-hexanoylbithiophene, analogous trends would apply:

- The 5'-position of the hexanoyl group likely optimizes steric and electronic effects for subsequent functionalization.

- Longer alkyl chains (e.g., hexanoyl vs. pentanoyl) could improve solubility but reduce crystallinity.

Electronic and Industrial Relevance

- 5'-Hexanoylbithiophene vs. Phenyl-Based Analogues: While hydroxyacetophenones excel in pharmaceuticals and fragrances, 5'-hexanoylbithiophene’s conjugated thiophene backbone makes it superior for charge-transfer applications .

- Comparison with NCOH: The hexanoyl group’s electron-withdrawing character may lower LUMO levels compared to naphthyl-substituted derivatives, enhancing n-type semiconductor behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.